![molecular formula C15H20Cl2N2O4S B2664456 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N,N-dimethylacetamide CAS No. 341964-66-7](/img/structure/B2664456.png)

2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N,N-dimethylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

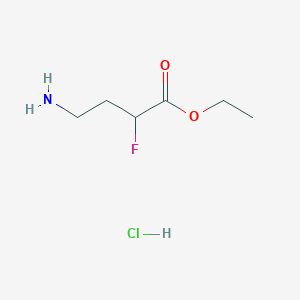

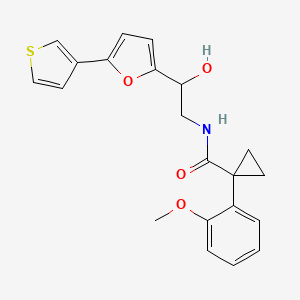

The compound “2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N,N-dimethylacetamide” is a complex organic molecule. It contains several functional groups, including an amide group, a sulfinyl group, and a dichloroaniline group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The dichloroaniline group would likely contribute to the aromaticity of the molecule, while the amide and sulfinyl groups could participate in hydrogen bonding and other intermolecular interactions .Physical And Chemical Properties Analysis

Without specific data, I can only speculate on the physical and chemical properties of this compound. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent. The presence of the amide and sulfinyl groups could enhance its solubility in polar solvents .科学的研究の応用

Efficient Sulfamoylation

Research indicates that solvents like N,N-dimethylacetamide enhance the sulfamoylation reactions of hydroxyl groups. Such reactions are essential for modifying chemical structures to explore new functionalities or improve existing ones. This process is pivotal in synthesizing sulfamates with high yield and can be applied to a wide range of hydroxyl-containing compounds (Okada, Iwashita, & Koizumi, 2000).

Allosteric Modifiers of Hemoglobin

The design, synthesis, and testing of novel compounds for their ability to decrease the oxygen affinity of human hemoglobin A have been studied. Compounds structurally related to the target chemical have shown significant allosteric effects on hemoglobin, suggesting potential applications in medical research areas requiring modulation of oxygen supply (Randad, Mahran, Mehanna, & Abraham, 1991).

Chemiluminescence from Sulfinyl-Substituted Compounds

The study on the singlet oxygenation leading to sulfinyl-substituted bicyclic dioxetanes highlights the application of such compounds in chemiluminescence. These findings are crucial for developing new chemiluminescent markers or probes in biochemical and medical research (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Stabilisation and Reactivity in N,N-Dimethylacetamide

Research on the stabilization of certain reactive ions in N,N-dimethylacetamide opens avenues for novel chemical synthesis pathways. This solvent's ability to stabilize and react with specific ions to produce desired compounds has implications for synthesizing new materials or intermediates in pharmaceuticals and materials science (Ahrika, Auger, & Paris, 1999).

Protective Effects Against Excitotoxic Death

Dimethyl sulfoxide, a related compound, has been shown to inhibit glutamate responses in neurons and protect against excitotoxic death. Although this research is more aligned with pharmacological applications, it highlights the potential for related compounds in studying neuroprotection and mechanisms of neuronal injury (Lu & Mattson, 2001).

作用機序

将来の方向性

The future directions for research on this compound would depend on its intended use or biological activity. If it’s a drug candidate, future research could involve optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .

特性

IUPAC Name |

N-(2,4-dichloro-5-propan-2-yloxyphenyl)-2-[2-(dimethylamino)-2-oxoethyl]sulfinylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Cl2N2O4S/c1-9(2)23-13-6-12(10(16)5-11(13)17)18-14(20)7-24(22)8-15(21)19(3)4/h5-6,9H,7-8H2,1-4H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKZYHAZNKRZLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)NC(=O)CS(=O)CC(=O)N(C)C)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-3-(4-methoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2664375.png)

![(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-(3,4-dimethoxyphenyl)ethenesulfonamide](/img/structure/B2664376.png)

![N-cyclopentyl-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2664378.png)

![Methyl 6-(2-(4-chlorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2664380.png)

![[4-[(Z)-2-Cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2664387.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2664388.png)